TAK-632 -

TAK-632

Catalog Number: EVT-288220
CAS Number:
Molecular Formula: C27H18F4N4O3S
Molecular Weight: 554.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TAK-632 is a potent and selective kinase inhibitor initially developed for its antitumor activity. It is classified as a pan-RAF inhibitor, meaning it targets all three isoforms of RAF kinase: A-RAF, B-RAF, and C-RAF. This compound exhibits potent inhibitory activity against both wild-type and mutated forms of RAF kinases, including the BRAFV600E mutation commonly found in melanoma. []

TAK-632 has been studied extensively for its potential in treating various cancers, including melanoma, [, ] as well as inflammatory and degenerative diseases. [, ] Its ability to inhibit both monomeric and dimeric forms of RAF kinases, particularly the drug-resistant dimeric forms, makes it a promising candidate for overcoming drug resistance in cancer therapy. [, , ]

Future Directions

Future research directions for TAK-632 may involve:* Clinical development: Further clinical trials are needed to assess the safety and efficacy of TAK-632 in treating various cancers, particularly in patients with BRAF-mutant melanoma and those resistant to existing therapies.* Combination therapies: Investigating the synergistic potential of combining TAK-632 with other targeted therapies, such as MEK inhibitors or BCL-2 inhibitors, to enhance efficacy and combat drug resistance. [, ]* Exploration of its role in necroptosis: Further studies are warranted to elucidate the precise mechanism of action of TAK-632 and its analogues on RIPK1 and RIPK3, and to evaluate their therapeutic potential in inflammatory and degenerative diseases involving necroptosis. * Development of more selective inhibitors: Designing and synthesizing novel TAK-632 analogues with improved selectivity for specific RAF isoforms or RIPK kinases may enhance their therapeutic index and reduce potential side effects.

Vemurafenib

Compound Description: Vemurafenib is a selective inhibitor of the BRAFV600E kinase. It is used clinically for the treatment of melanoma patients with BRAFV600E activating mutations. [, , , ]

Dabrafenib

Compound Description: Dabrafenib is another selective inhibitor of BRAFV600E kinase, similar to vemurafenib. It is also used clinically for treating melanoma patients with activating mutations in BRAFV600E. [, ]

Relevance: Dabrafenib shares structural similarities with vemurafenib but differs from TAK-632. While both dabrafenib and TAK-632 target the RAF family kinases, dabrafenib specifically inhibits the BRAFV600E mutant, whereas TAK-632 inhibits both wild-type BRAF and CRAF, in addition to BRAFV600E. [, ]

PLX4720

Compound Description: PLX4720 is a B-RAF inhibitor. Computational studies have investigated the unbinding pathways of PLX4720 from B-RAF to understand its kinetic behavior. []

Relevance: PLX4720 serves as a comparative compound to TAK-632 in studies investigating the unbinding pathways and residence times of B-RAF inhibitors. Although both compounds target B-RAF, they display different dissociation rates, with TAK-632 demonstrating a slower dissociation rate and longer residence time compared to PLX4720. []

N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide Analogues

Compound Description: These compounds are structural analogs of TAK-632, designed with modifications to enhance their activity against Receptor-Interacting Protein Kinase 3 (RIPK3). They exhibit antinecroptotic activity by inhibiting RIPK3 and blocking necrosome formation. []

Relevance: These analogues are structurally related to TAK-632 and were developed through structural optimizations to improve their potency and selectivity for RIPK3 compared to the parent compound. They share a similar core structure with TAK-632 but have modifications to enhance their activity against RIPK3. []

MLN8237

Compound Description: MLN8237 is an Aurora-A (AURKA) inhibitor. It has been investigated in combination with TAK-632 to study the interaction of AURKA with the MAPK pathway. [, ]

Relevance: While not structurally related to TAK-632, MLN8237 is relevant to the research on TAK-632 because it has been used in combination with TAK-632 to study the role of AURKA in the context of MAPK pathway regulation. The combination of MLN8237 and TAK-632 did not show synergistic effects in inhibiting the MAPK pathway, indicating that AURKA likely acts upstream of RAF in this pathway. [, ]

PD0325901

Compound Description: PD0325901 is a selective inhibitor of MEK1/2 kinases. It is investigated in combination with TAK-632 to understand the interplay between RAF and MEK in cancer cells. [, , ]

Relevance: While structurally different from TAK-632, PD0325901 is relevant due to its role as a MEK inhibitor. Studies have shown that combining TAK-632 with PD0325901 results in synergistic anti-proliferative effects on both NRAS-mutated melanoma cells and BRAF-mutated melanoma cells with acquired resistance to BRAF inhibitors. []

TAK-733

Compound Description: TAK-733 is a MEK inhibitor that has been investigated in combination with TAK-632. []

Relevance: Similar to PD0325901, TAK-733 is relevant due to its function as a MEK inhibitor. Studies have demonstrated synergistic anti-proliferative effects when TAK-632 is used in combination with TAK-733 on both NRAS-mutated melanoma cells and BRAF-mutated melanoma cells resistant to BRAF inhibitors. []

LY3009120

Compound Description: LY3009120 is a paradox-breaker pan-RAF inhibitor currently undergoing clinical trials. It exhibits efficacy in downregulating MAPK signaling and inducing apoptosis in AML cells. []

Relevance: LY3009120 is structurally related to TAK-632 and shares its classification as a paradox-breaker pan-RAF inhibitor. Both compounds effectively inhibit RAF kinases and demonstrate antitumor activity. LY3009120's similar mechanism of action and clinical development make it a relevant compound for comparison and understanding the therapeutic potential of TAK-632. []

AZ-628

Compound Description: AZ-628 is a paradox-breaker pan-RAF inhibitor. It effectively downregulates MAPK signaling and shows cytotoxic effects in AML cells. []

Relevance: AZ-628 shares a similar mechanism of action with TAK-632 by acting as a paradox-breaker pan-RAF inhibitor. It is structurally related to TAK-632 and demonstrates comparable antitumor activity. []

Thiazolo[5,4-b]pyridine Derivatives

Compound Description: These derivatives served as the starting point for designing TAK-632. They exhibit inhibitory activity against both RAF and VEGFR2 kinases. []

Relevance: Thiazolo[5,4-b]pyridine derivatives are structurally related to TAK-632 and provided the basis for its development. TAK-632 was designed by modifying the thiazolo[5,4-b]pyridine scaffold to enhance its selectivity towards RAF kinases over VEGFR2. []

Overview

TAK-632 is a selective pan-RAF inhibitor developed to target the RAF kinase family, which plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway. This compound has garnered attention due to its potential applications in treating various cancers, particularly those driven by mutations in the BRAF and NRAS genes. The compound has shown promise in preclinical studies, demonstrating significant antitumor activity against melanoma and other malignancies.

Source and Classification

TAK-632 was identified through a systematic search for selective kinase inhibitors targeting pan-RAF kinases. It belongs to the class of 1,3-benzothiazole derivatives, designed specifically for enhanced potency and selectivity against RAF kinases while minimizing off-target effects on other kinases such as vascular endothelial growth factor receptor 2. The compound was developed by Takeda Pharmaceutical Company and has been characterized in multiple studies for its biological activity and mechanism of action .

Synthesis Analysis

Methods and Technical Details

The synthesis of TAK-632 involved several key steps, primarily focusing on the regioselective cyclization of substituted anilines to form the 1,3-benzothiazole scaffold. The synthetic route utilized a combination of organic reactions that included cyclization methodologies tailored to introduce specific substituents at the C-7 position of the benzothiazole ring.

  1. Starting Materials: The synthesis began with thiazolo[5,4-b]pyridine derivatives, which were modified through various chemical transformations.
  2. Cyclization Methodology: A regioselective cyclization process was employed to achieve the desired substitution pattern on the benzothiazole ring, particularly focusing on incorporating a cyano group at the C-7 position.
  3. Final Product: The final product, TAK-632, was confirmed through spectroscopic techniques including nuclear magnetic resonance and mass spectrometry, which validated its structure and purity .
Molecular Structure Analysis

Structure and Data

TAK-632 exhibits a complex molecular structure characterized by its 1,3-benzothiazole core. The compound's structure can be described as follows:

  • Molecular Formula: C₁₅H₁₂F₃N₅O
  • Molecular Weight: Approximately 355.28 g/mol
  • Key Functional Groups: The presence of a cyano group and trifluoromethyl phenyl acetamide moiety enhances its binding affinity to RAF kinases.

The binding mode of TAK-632 with BRAF has been elucidated through co-crystallization studies, revealing how specific substituents interact with the kinase's active site .

Chemical Reactions Analysis

Reactions and Technical Details

TAK-632 undergoes various chemical interactions that are pivotal for its function as a kinase inhibitor:

  1. Kinase Binding: TAK-632 binds selectively to the ATP-binding site of RAF kinases. The binding affinity is influenced by the structural features of the compound that allow it to fit into the selective pocket of BRAF.
  2. Inhibition Mechanism: The compound inhibits RAF dimerization and subsequent activation of downstream signaling pathways by preventing ATP from binding effectively .
  3. Stability Studies: Drug affinity responsive target stability assays have shown that TAK-632 maintains its inhibitory effects under physiological conditions, indicating a favorable pharmacokinetic profile .
Mechanism of Action

Process and Data

The mechanism by which TAK-632 exerts its antitumor effects involves several key processes:

  1. Inhibition of RAF Kinase Activity: TAK-632 suppresses RAF activity in both BRAF wild-type and mutant cells, thereby inhibiting the MAPK pathway critical for cell proliferation .
  2. Induction of RAF Dimerization: Interestingly, while TAK-632 induces RAF dimerization, it simultaneously inhibits their kinase activity due to slow dissociation from the dimerized form, leading to reduced signaling through ERK phosphorylation .
  3. Antiproliferative Effects: In preclinical models, TAK-632 has shown potent antiproliferative effects against melanoma cells harboring NRAS mutations or acquired resistance due to BRAF truncation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

TAK-632 possesses several notable physical and chemical properties:

  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Demonstrates stability under various pH conditions, making it suitable for formulation in pharmaceutical applications.
  • Melting Point: Specific melting point data is not widely reported but is essential for solid-state characterization.

These properties are crucial for its development as a therapeutic agent .

Applications

Scientific Uses

TAK-632 is primarily researched for its potential applications in oncology:

  1. Cancer Treatment: Its efficacy against BRAF-mutated melanoma makes it a candidate for targeted therapy in patients who have developed resistance to existing BRAF inhibitors.
  2. Preclinical Studies: Ongoing studies are evaluating its effectiveness across various cancer types beyond melanoma, including colorectal cancer driven by RAS mutations.
  3. Combination Therapies: Researchers are exploring combinations with other therapeutic agents to enhance efficacy and overcome resistance mechanisms in tumor cells .

Properties

Product Name

TAK-632

IUPAC Name

N-[7-cyano-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide

Molecular Formula

C27H18F4N4O3S

Molecular Weight

554.5 g/mol

InChI

InChI=1S/C27H18F4N4O3S/c28-19-7-6-17(12-21(19)33-23(36)11-14-2-1-3-16(10-14)27(29,30)31)38-22-9-8-20-24(18(22)13-32)39-26(34-20)35-25(37)15-4-5-15/h1-3,6-10,12,15H,4-5,11H2,(H,33,36)(H,34,35,37)

InChI Key

OJFKUJDRGJSAQB-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=NC3=C(S2)C(=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)C(F)(F)F)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

TAK632, TAK 632, TAK-632

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)C(=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)C(F)(F)F)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.